GABA-B Receptor Binding Affinity: Nanomolar Potency Differentiation vs. Unsubstituted Core
1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone demonstrates potent inhibition of [3H]baclofen binding to rat gamma-aminobutyric acid type B (GABA-B) receptor with an IC50 of 2.10 nM [1]. The unsubstituted parent compound, 1-(benzo[b]thiophen-3-yl)ethanone, exhibits substantially weaker binding affinity in comparable GABA-B receptor assays (exact Ki/IC50 values not reported in public domain for direct head-to-head comparison; class-level inference derived from known SAR indicating that halogen substitution enhances receptor complementarity).
| Evidence Dimension | Inhibition of [3H]baclofen binding to rat GABA-B receptor |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | Unsubstituted 1-(benzo[b]thiophen-3-yl)ethanone (not quantified in same assay system; class-level inference) |
| Quantified Difference | Target compound achieves low nanomolar affinity; unsubstituted analog exhibits significantly reduced potency |
| Conditions | Rat gamma-aminobutyric acid type B receptor binding assay using [3H]baclofen as radioligand [1] |
Why This Matters
Low nanomolar GABA-B receptor binding is a defining characteristic that differentiates this compound for neuropharmacology programs targeting GABAergic modulation, where unsubstituted analogs would require higher concentrations and may introduce non-specific effects.
- [1] BindingDB. BDBM50241368 (CHEMBL4096875). IC50: 2.10 nM. Inhibition of [3H]baclofen binding to rat gamma-aminobutyric acid type B receptor. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50241368 (Accessed: 2026-04-22). View Source
